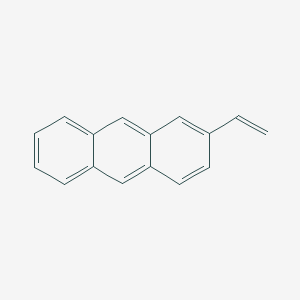

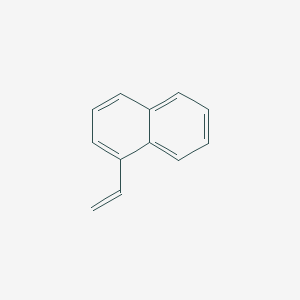

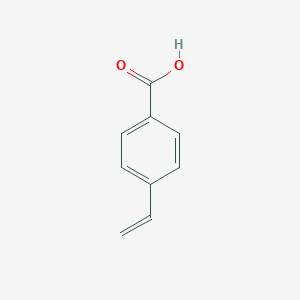

2-Vinylanthracene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-vinylanthracene derivatives often involves complex reactions including the formation of anthracene-based bimetallic ruthenium vinyl complexes. These complexes are synthesized by treating anthracene-based ethynes with specific ruthenium compounds and characterized through techniques like NMR, X-ray diffraction, and elemental analysis (Ou et al., 2011). Furthermore, polymerization processes, such as the cationic polymerization of 9-vinylanthracene, demonstrate the vinyl group's reactivity, forming polymers with unique structures and properties (Michel, 1964).

Molecular Structure Analysis

Studies on the molecular structure of 2-vinylanthracene derivatives reveal variations in planarity and steric hindrance, affecting their physical and electronic properties. For instance, certain ruthenium vinyl complexes exhibit more planar structures, contributing to their optical electronic properties, including strong fluorescence emission due to reduced steric hindrance (Ou et al., 2011).

Chemical Reactions and Properties

2-Vinylanthracene undergoes interesting chemical reactions, such as highly selective rotational isomerization in the excited singlet state, demonstrating unique reactivity patterns under specific conditions (Arai et al., 1989). Additionally, the polymerization of 9-vinylanthracene with oxygen to produce poly(9-vinyl anthracene peroxide) highlights its potential in creating novel polymeric materials with distinct properties (Pal & De, 2013).

Physical Properties Analysis

The physical properties of 2-vinylanthracene derivatives, such as fluorescence emission and piezofluorochromic properties, are significantly influenced by their molecular structure. For example, the fluorescence emission of poly(2-vinylnaphthalene) with specific substituents reveals insights into the effects of molecular conformation and aggregation on optical properties (Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties of 2-vinylanthracene and its derivatives, including reactivity towards polymerization and the formation of copolymers, offer versatile applications in material science. The synthesis and characterization of polymers derived from 2-vinylanthracene, such as those exhibiting blue fluorescence and conductive properties, highlight the compound's utility in developing new materials with desirable optical and electronic characteristics (Wang & Leung, 2013).

Applications De Recherche Scientifique

Explosives Recognition : Vinylanthracene-based compounds, including 2-vinylanthracene derivatives, have shown potential as sensitive and selective sensors for explosives recognition in both solution and solid states, suitable for in-the-field applications (Chowdhury & Mukherjee, 2016).

Fluorescent Monomer for Molecularly Imprinted Polymers (MIPs) : 9-(Guanidinomethyl)-10-vinylanthracene has been identified as a suitable fluorescent monomer for MIPs, demonstrating complexation with carboxylic acids or carboxylates and a high yield in copolymerization (Zhang, Verboom, & Reinhoudt, 2001).

pH Sensing Applications : Anthracene-based copolymers, including those derived from vinylanthracene, exhibit enhanced linear response to pH changes when combined with carbon nanotubes, making them useful in pH sensing applications (Lawrence & Robinson, 2007).

Polymer Research : Research on poly(2-vinylnaphthalene) and poly(2-tert-butyl-6-vinylnaphthalene) polymers has shown that tert-butyl groups can reduce energy transfer efficiency from naphthalene to anthracene chromophores, affecting the donor lifetime (Nakahira, Sasaoka, Iwabuchi, & Kojima, 1982).

Polymerization Studies : Cationic polymerization of 9-vinylanthracene has been explored to produce poly-9,10-dimethyleneanthracene, demonstrating its polymerization potential (Michel, 1964).

Photodimerization Studies : 9-Vinylanthracene has been studied for its efficient fluorescence and red-shifted excimeric emission, indicating a collisional mechanism for photodimerization and photodimerization quenching (Ebeid, El‐Gamal, & Morsi, 1986).

Molecular Assembly Research : The behavior of 9-vinylanthracene in forming molecular assemblies on surfaces has been examined, revealing significant π-π interaction between molecules (Hossain, Kato, Jung, Kim, & Kawai, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-ethenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBJXKVJBAHQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403010 | |

| Record name | 2-vinylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Vinylanthracene | |

CAS RN |

2026-16-6 | |

| Record name | 2-vinylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)